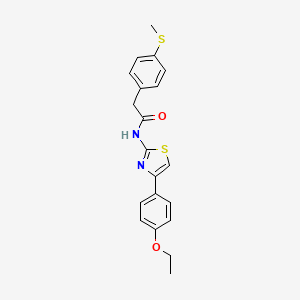

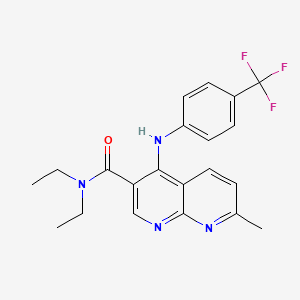

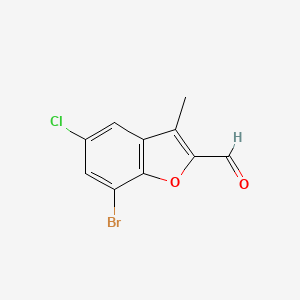

1-(2-Methoxyethyl)-3-(4-(pyridin-2-yl)thiazol-2-yl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2-Methoxyethyl)-3-(4-(pyridin-2-yl)thiazol-2-yl)urea, also known as PTK787, is a small molecule inhibitor of vascular endothelial growth factor (VEGF) receptor tyrosine kinases. It was initially developed as an anti-cancer drug due to its ability to block angiogenesis, the process by which tumors develop new blood vessels to support their growth. However, PTK787 has also been studied for its potential use in treating other conditions, such as diabetic retinopathy, macular degeneration, and rheumatoid arthritis.

Aplicaciones Científicas De Investigación

Anticancer Agents

A study by Feng et al. (2020) on the synthesis and biological evaluation of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives highlighted their significant antiproliferative effects against various cancer cell lines. The derivatives demonstrated potent inhibitory activities, with certain compounds showing comparable effects to the control sorafenib, suggesting their potential as new anticancer agents and BRAF inhibitors for further research (Feng et al., 2020).

Supramolecular Chemistry

Kwiatkowski et al. (2019) explored the conformational equilibrium and tautomerism in ureido-N-iso-propyl,N’-4-(3-pyridin-2-one)pyrimidine and its 2-methoxy pyridine derivative. Their study revealed that the compounds readily form triple hydrogen-bonded complexes with specific partners, showcasing the potential of these derivatives in molecular sensing based on tautomerism controlled by conformational state (Kwiatkowski et al., 2019).

Chemical Synthesis and Modification

Li and Chen (2008) developed a simple and efficient method for the synthesis of 1-(substituted)-3-(5-(substituted)-1,3,4-thiadiazol-2-yl) ureas under microwave irradiation. This methodology offered a new route for preparing such derivatives, with the potential for various applications in chemical synthesis and modification (Li & Chen, 2008).

Fluorescence Sensing

Jordan et al. (2010) prepared fluorescent pyrid-2-yl ureas for binding carboxylic acids, demonstrating that the sensors could emit light with shifts in fluorescence upon the addition of strong organic acids. This property suggests their application in fluorescence sensing and the development of chemical sensors (Jordan et al., 2010).

Propiedades

IUPAC Name |

1-(2-methoxyethyl)-3-(4-pyridin-2-yl-1,3-thiazol-2-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O2S/c1-18-7-6-14-11(17)16-12-15-10(8-19-12)9-4-2-3-5-13-9/h2-5,8H,6-7H2,1H3,(H2,14,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULRGZXUCOMZBJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)NC1=NC(=CS1)C2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(2-methyl-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)benzenesulfonamide](/img/structure/B2831794.png)

![N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-yl]-2,2-diphenylacetamide](/img/structure/B2831798.png)

![4-(N,N-diethylsulfamoyl)-N-(5-propyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2831801.png)

![N-[(2,2-Difluoro-6-oxaspiro[2.5]octan-1-yl)methyl]but-2-ynamide](/img/structure/B2831802.png)

![2-[(2-Acetamidoethyl)amino]-2-methylpropanoic acid hydrochloride](/img/structure/B2831803.png)

![2-[2-(4-Methoxyphenyl)-1,3-oxazol-4-yl]ethanamine](/img/structure/B2831812.png)